Cas no 731810-79-0 (2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid)

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)acetic acid is a heterocyclic compound featuring a tetrahydroisoquinoline core linked to an acetic acid moiety. This structure imparts versatility in synthetic and medicinal chemistry, serving as a valuable intermediate for the development of pharmacologically active molecules. Its rigid bicyclic framework enhances binding affinity in target interactions, making it useful in the design of CNS-targeting agents, enzyme inhibitors, and receptor modulators. The compound’s carboxylic acid group allows for further functionalization, enabling conjugation or derivatization in drug discovery. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its synthetic accessibility also supports scalable production for broader use in organic and pharmaceutical chemistry.
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid structure
731810-79-0 structure
Product Name:2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
CAS No:731810-79-0
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD04038599
CID:1067194
PubChem ID:1514441
Update Time:2025-06-14

2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid
    • (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid
    • 3,4-dihydro-2(1H)-Isoquinolineacetic acid
    • AC1LTTIJ
    • AC1Q75VQ
    • CTK7J5018
    • HMS1698O10
    • MolPort-000-003-075
    • STOCK6S-90643
    • SureCN3478431
    • 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
    • (3,4-Dihydro-1H-isoquinolin-2-yl)-aceticacid
    • DTXSID00363889
    • OWPUZNHIPYJWIT-UHFFFAOYSA-N
    • LS-10622
    • NCGC00245434-01
    • 2-carboxymethyl-dihydroisoquinoline
    • 3,4-dihydroisoquinolin-2(1H)-ylacetic acid
    • MFCD04038599
    • HMS3359B20
    • SMR000278146
    • BB 0217342
    • FT-0727264
    • AKOS000283672
    • SB21243
    • MLS000716629
    • 731810-79-0
    • 3,4-dihydro-2(1H)-isoquinolinylacetic acid
    • 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid
    • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)aceticacid
    • SCHEMBL3478431
    • CHEMBL1706152
    • F79966
    • HMS2639O24
    • DA-19445
    • ALBB-029761
    • 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-
    • 3,4-dihydro-1H-isoquinolin-2-ylacetic acid
    • BBL009609
    • 3,4-dihydroisoquinolin-2(1H)-ylacetic acid(SALTDATA: HCl)
    • STK498010
    • 2-(1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)acetate
    • MDL: MFCD04038599
    • Inchi: 1S/C11H13NO2/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14)
    • InChI Key: OWPUZNHIPYJWIT-UHFFFAOYSA-N
    • SMILES: OC(CN1CC2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 40.5Ų

2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid Pricemore >>

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2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:731810-79-0)2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Order Number:A1090215
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):264.0/444.0
Email:sales@amadischem.com

Additional information on 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid

Comprehensive Overview of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)acetic Acid (CAS No. 731810-79-0): Properties, Applications, and Research Insights

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)acetic acid (CAS No. 731810-79-0) is a specialized organic compound with a unique structural framework, combining the tetrahydroisoquinoline moiety with an acetic acid functional group. This molecular architecture endows it with distinct chemical and pharmacological properties, making it a subject of interest in medicinal chemistry, drug discovery, and biochemical research. The compound's systematic name reflects its heterocyclic nature, which is increasingly explored for its potential in modulating biological targets.

In recent years, the demand for novel heterocyclic compounds like 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid has surged due to their relevance in designing central nervous system (CNS) therapeutics. Researchers are particularly intrigued by its structural similarity to endogenous neurotransmitters, which could pave the way for neuroprotective agents or enzyme inhibitors. Online searches for terms such as "tetrahydroisoquinoline derivatives" and "acetic acid-based bioactive molecules" highlight the growing curiosity around this compound class.

The synthesis of CAS No. 731810-79-0 typically involves multistep organic reactions, including condensation and cyclization techniques, to achieve high purity and yield. Analytical characterization via NMR spectroscopy, mass spectrometry, and HPLC ensures its structural integrity, a critical factor for pharmaceutical applications. Discussions on platforms like ResearchGate often focus on optimizing these synthetic routes to enhance scalability—a key concern for industrial adoption.

From an application standpoint, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is investigated for its role in peptide mimetics and small-molecule drug candidates. Its ability to interact with G-protein-coupled receptors (GPCRs) has sparked interest in treating conditions like hypertension and neurodegenerative diseases. Notably, Google Trends data reveals increased queries for "GPCR modulators" and "isoquinoline pharmacology," aligning with this compound's potential.

Environmental and safety profiles of CAS No. 731810-79-0 are also under scrutiny, as sustainable chemistry gains traction. Researchers emphasize green synthesis methods and biodegradability assessments—topics frequently searched alongside "eco-friendly heterocycles." Regulatory compliance remains paramount, though the compound currently falls outside restrictive categories, ensuring broader research accessibility.

In conclusion, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid exemplifies the convergence of structural innovation and therapeutic potential. Its study addresses pressing questions in drug design and mechanistic biology, resonating with both academic and industrial audiences. As AI-driven drug discovery accelerates, compounds like this will likely remain at the forefront of precision medicine discussions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:731810-79-0)2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
A1090215
Purity:99%/99%
Quantity:5g/10g
Price ($):264.0/444.0
Email